molecular formula C12H9N5 B414388 4-(5-phenyl-1H-tetraazol-1-yl)pyridine CAS No. 57761-77-0

4-(5-phenyl-1H-tetraazol-1-yl)pyridine

Katalognummer: B414388
CAS-Nummer: 57761-77-0
Molekulargewicht: 223.23g/mol
InChI-Schlüssel: ZETIMANHVGKVHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-phenyl-1H-tetraazol-1-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a tetrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-phenyl-1H-tetraazol-1-yl)pyridine typically involves the formation of the tetrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions to form the tetrazole ring. This is followed by a coupling reaction with a pyridine derivative to form the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-phenyl-1H-tetraazol-1-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or tetrazole rings .

Wissenschaftliche Forschungsanwendungen

4-(5-phenyl-1H-tetraazol-1-yl)pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(5-phenyl-1H-tetraazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The pyridine ring can participate in π-π stacking interactions or hydrogen bonding, further stabilizing the compound’s interaction with its target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(5-phenyl-1H-tetraazol-1-yl)pyridine is unique due to the combination of the pyridine and tetrazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and the potential for multiple interactions with biological targets, making it a valuable compound in various fields of research .

Eigenschaften

CAS-Nummer

57761-77-0

Molekularformel

C12H9N5

Molekulargewicht

223.23g/mol

IUPAC-Name

4-(5-phenyltetrazol-1-yl)pyridine

InChI

InChI=1S/C12H9N5/c1-2-4-10(5-3-1)12-14-15-16-17(12)11-6-8-13-9-7-11/h1-9H

InChI-Schlüssel

ZETIMANHVGKVHD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=NN2C3=CC=NC=C3

Kanonische SMILES

C1=CC=C(C=C1)C2=NN=NN2C3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.